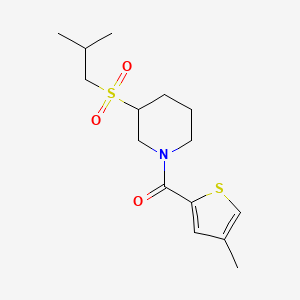

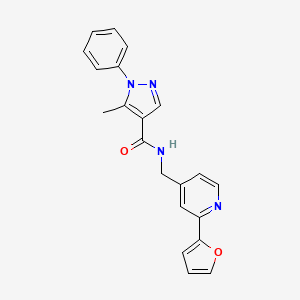

N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

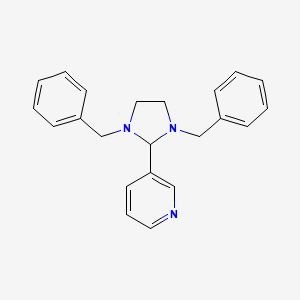

N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)benzamide, commonly known as AT7867, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. The compound has shown promising results in preclinical studies and is now being evaluated in clinical trials.

Applications De Recherche Scientifique

Cardiotonic Activities

Studies have shown that derivatives of 3(2H)-pyridazinone, which share a similar structure to N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)benzamide, exhibit cardiotonic effects. These effects were demonstrated through compounds like 2,3-dichloro-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydro-pyridazin-3-yl)phenyl) benzamide and others, compared to another derivative, levosimendan. The study highlights the potential of these compounds in cardiotonic activities and their structure-activity relationships (Wang et al., 2008).

Synthesis of Fused 1,2,4-Triazoles

The reaction of N-acylglycines with heteroarylhydrazines, leading to acylamino substituted fused 1,2,4-triazoles and N-{2-[2-(heteroaryl)hydrazino]-2-oxoethyl}benzamides, has been investigated. This study provides insights into the use of aminomethyl substituted heterocyclic compounds in heterocyclic synthesis, which is relevant to the chemical structure (Music & Verček, 2005).

Inhibition of Aminopeptidase N

Research has identified compounds structurally related to this compound as potent inhibitors of aminopeptidase N (APN/CD13), a significant target for anti-cancer therapies. Such inhibitors have shown potent activity in vitro, suggesting their potential in cancer treatment (Lee et al., 2020).

Melanoma Cytotoxicity

Benzamide derivatives, including those similar in structure to the compound of interest, have been explored for their melanoma cytotoxicity. These studies focus on the potential of these compounds in targeted drug delivery for melanoma therapy, indicating their therapeutic potential in cancer treatment (Wolf et al., 2004).

Mécanisme D'action

Target of Action

Similar compounds have been designed and evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .

Mode of Action

It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their suitability for further development .

Biochemical Pathways

Similar compounds have been found to exhibit significant anti-tubercular activity , suggesting that they may affect the biochemical pathways related to the survival and replication of Mycobacterium tuberculosis.

Result of Action

Similar compounds have shown significant anti-tubercular activity , suggesting that they may inhibit the growth or survival of Mycobacterium tuberculosis.

Safety and Hazards

The safety and hazards of similar compounds to “N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)benzamide” have been studied. These compounds are not intended for human or veterinary use and are for research use only.

Orientations Futures

The future directions of similar compounds to “N-(6-((2-amino-2-oxoethyl)thio)pyridazin-3-yl)benzamide” have been discussed . A series of novel compounds bearing imidazo[2,1-b]thiazole scaffolds were designed and synthesized based on the optimization of the virtual screening hit compound N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide (5a), and tested for their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231 . These compounds showed promising results and could be further developed as anticancer agents .

Propriétés

IUPAC Name |

N-[6-(2-amino-2-oxoethyl)sulfanylpyridazin-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2S/c14-10(18)8-20-12-7-6-11(16-17-12)15-13(19)9-4-2-1-3-5-9/h1-7H,8H2,(H2,14,18)(H,15,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUEJSYTYJYXZMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-methyl 2-(2-((2-methoxybenzoyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate](/img/structure/B2488225.png)

![4-[(2-chloro-6-fluorobenzyl)oxy]-N'-[(E)-(2-hydroxyphenyl)methylidene]benzenecarbohydrazide](/img/structure/B2488232.png)

![(2E)-3-[(5-fluoro-2-methylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2488237.png)

![1-Spiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,1'-cyclohexane]-5-ylprop-2-en-1-one](/img/structure/B2488242.png)